(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II)

Catalog No.
S1895967
CAS No.
12317-46-3
M.F
C7H8Cl2Pd
M. Wt
269.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(I...

CAS Number

12317-46-3

Product Name

(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II)

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;dichloropalladium

Molecular Formula

C7H8Cl2Pd

Molecular Weight

269.5 g/mol

InChI

InChI=1S/C7H8.2ClH.Pd/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2

InChI Key

BNCRZJHZZCMDNP-UHFFFAOYSA-L

SMILES

C1C2C=CC1C=C2.Cl[Pd]Cl

Canonical SMILES

C1C2C=CC1C=C2.[Cl-].[Cl-].[Pd+2]

Catalyst for Cross-Coupling Reactions

This compound is a versatile catalyst for various cross-coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon bonds between different organic molecules. 2,5-Norbornadiene Palladium(II) Dichloride is particularly useful in:

  • Buchwald-Hartwig coupling: This reaction forms an aryl-aryl or aryl-alkyl bond between an aryl halide (Ar-X) and an amine, amide, or organometallic reagent. Source:
  • Suzuki-Miyaura coupling: This reaction constructs a carbon-carbon bond between an organic boronic acid and a haloalkane or vinyl halide. Source:
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. Source:

Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) features a bicyclic structure derived from norbornadiene, with the chemical formula C7H8Cl2Pd. This compound is characterized by its coordination to palladium(II) through the diene system, making it an effective ligand in various catalytic processes . The dichloropalladium(II) moiety enhances its reactivity and utility in organic synthesis.

  • Cross-Coupling Reactions: It is widely used in Buchwald-Hartwig and Heck reactions, facilitating the formation of carbon-carbon bonds .
  • Oxidation and Reduction: Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) can undergo oxidation in the presence of oxidizing agents and reduction under suitable conditions.
  • Cycloaddition Reactions: The diene structure allows it to act as a dienophile in Diels-Alder reactions, contributing to the synthesis of complex organic molecules .

The synthesis of bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) typically involves:

  • Ligand Coordination: The compound can be synthesized by reacting norbornadiene with palladium(II) chloride in a suitable solvent under controlled conditions.
  • Diels-Alder Reactions: Norbornadiene itself can be prepared via Diels-Alder reactions between cyclopentadiene and acetylene, which can then be utilized in synthesizing various palladium complexes .

Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) has several applications:

  • Catalysis: It serves as a catalyst in various organic reactions, particularly those involving carbon-carbon bond formation.
  • Material Science: Its unique properties make it useful in developing novel materials and polymers.
  • Research: The compound is employed in academic research to study reaction mechanisms and develop new synthetic methodologies .

Studies on the interactions of bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) with other molecules have shown that it can form complexes with various ligands, influencing its reactivity and selectivity in catalysis. The nature of these interactions is crucial for understanding its behavior in catalytic cycles and optimizing reaction conditions.

Several compounds share structural similarities with bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II). Here are some notable examples:

Compound NameStructure TypeKey Features
NorborneneBicyclic HydrocarbonOne less double bond than norbornadiene; used in polymerization reactions .
CyclooctadieneBicyclic DieneMore flexible structure; used as a ligand in organometallic chemistry .
QuadricyclaneValence Isomer of NorbornadieneHigh strain energy; potential for solar energy storage applications .

Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) stands out due to its unique combination of structural features and reactivity patterns that make it particularly valuable in catalysis compared to these similar compounds.

Dates

Modify: 2023-08-16

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